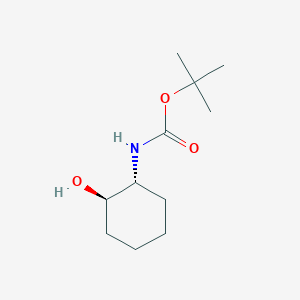

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Vue d'ensemble

Description

La Cassiaside est un composé naturel présent dans les graines de Cassia obtusifolia, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a gagné en importance en raison de ses bienfaits potentiels pour la santé, tels que ses propriétés antioxydantes et anti-inflammatoires . La Cassiaside est un flavonoïde glycoside et l'un des principaux composants des graines de Cassia obtusifolia .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Cassiaside peut être synthétisée par diverses réactions chimiques impliquant la glycosylation de dérivés de naphtopyrone. La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du composé dans 50 µL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL .

Méthodes de production industrielle : La production industrielle de Cassiaside implique généralement l'extraction du composé à partir des graines de Cassia obtusifolia. Les graines sont traitées pour isoler les glycosides de naphtopyrone, y compris la Cassiaside, par extraction par solvant et techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La Cassiaside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : La Cassiaside peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions acides ou basiques.

Réduction : La réduction de la Cassiaside peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution impliquant la Cassiaside peuvent se produire en présence de nucléophiles ou d'électrophiles dans des conditions appropriées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la Cassiaside peut produire des quinones, tandis que la réduction peut produire des dérivés de naphtopyrone réduits .

4. Applications de la recherche scientifique

La Cassiaside a fait l'objet de nombreuses recherches pour ses activités pharmacologiques et son potentiel thérapeutique. Voici quelques-unes de ses applications notables :

Chimie : La Cassiaside est utilisée comme précurseur dans la synthèse de divers composés bioactifs.

5. Mécanisme d'action

La Cassiaside exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été constaté qu'elle inhibe la formation de produits finaux de glycation avancée (AGE) et réduit l'expression de la synthase d'oxyde nitrique inductible et de la cyclooxygénase-2 . De plus, la Cassiaside régule à la baisse la voie de signalisation des phosphoinositide 3-kinases (PI3K)/AKT/cible mammalienne du complexe 1 de la rapamycine (mTORC1), qui joue un rôle crucial dans l'inflammation et le métabolisme cellulaire .

Applications De Recherche Scientifique

Organic Synthesis

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is primarily used as a protecting group for amines in organic synthesis. This allows for selective reactions without interference from the amine group. It is particularly useful in the synthesis of:

- N-Boc-protected anilines using palladium-catalyzed reactions.

- Tetrasubstituted pyrroles functionalized with ester or ketone groups .

Biological Studies

The compound has been investigated for its potential biological activities:

- Enzyme Modulation: Research indicates that it can modulate enzyme activity through interactions with specific molecular targets, including esterases and amidases, which catalyze the hydrolysis of the carbamate group. This modulation can influence various biochemical pathways .

- Therapeutic Potential: Its structural characteristics allow it to interact with receptors and enzymes, suggesting potential therapeutic applications in pharmacology .

Case Study 1: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor of acetylcholinesterase. This enzyme plays a critical role in neurotransmitter regulation, making the compound significant for neuropharmacological research .

Case Study 2: Receptor Interaction

Research has demonstrated that this compound may influence adrenergic receptors, which are vital in regulating cardiovascular functions. Understanding its interaction with these receptors could lead to advancements in treatments for cardiovascular diseases .

Mécanisme D'action

Cassiaside exerts its effects through various molecular targets and pathways. It has been found to inhibit the formation of advanced glycation end products (AGEs) and reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, Cassiaside downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in inflammation and cellular metabolism .

Comparaison Avec Des Composés Similaires

La Cassiaside est unique en raison de ses puissantes propriétés antioxydantes et anti-inflammatoires. Les composés similaires comprennent :

Activité Biologique

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a synthetic organic compound with notable biological activity. Its molecular structure contributes to its interactions with various biological systems, making it a subject of interest in pharmacological research. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₉H₁₇N₁O₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 1932101-73-9

- IUPAC Name : this compound

- Structural Features : The compound features a tert-butyl group that enhances its solubility and steric bulk, along with a hydroxyl group that facilitates hydrogen bonding.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules such as enzymes and receptors. The compound can exhibit both inhibitory and activating effects depending on the target:

- Enzyme Interactions : It may act as an inhibitor or activator in metabolic pathways, influencing enzyme activity through covalent or non-covalent bonding.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibition or activation of metabolic enzymes |

| Cellular Signaling | Modulation of signaling pathways |

| Gene Expression | Upregulation or downregulation of specific genes |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.

- Neuroprotective Potential : Preliminary studies indicate that it could protect neuronal cells from damage in models of neurodegeneration.

Case Study Example

A study investigating the neuroprotective effects of this compound involved administering the compound to rat models subjected to induced oxidative stress. Results showed a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting metabolic disorders and neurodegenerative diseases.

- Organic Synthesis : As an intermediate in chemical synthesis, it aids in the production of complex organic molecules.

- Biological Research : Used as a substrate in enzyme-catalyzed reactions to study metabolic pathways involving carbamates.

Table 2: Applications Overview

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Biological Research | Substrate for studying enzymatic reactions |

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155975-19-2 | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.